
1-(4-Aminophenyl)piperidin-4-one
概要
説明
1-(4-Aminophenyl)piperidin-4-one, also known as 4-AP or para-aminophenyl-4-piperidinone, is a chemical compound that has been studied for its potential pharmacological and therapeutic applications. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 1-(4-Aminophenyl)piperidin-4-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, 1-(4-Aminophenyl)piperidin-4-one increases their availability in the synaptic cleft, which can lead to an increase in their effects on postsynaptic neurons. This can result in an improvement in mood, attention, and other cognitive processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Aminophenyl)piperidin-4-one are related to its mechanism of action. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound can increase their availability in the synaptic cleft, which can lead to an increase in their effects on postsynaptic neurons. This can result in an improvement in mood, attention, and other cognitive processes.
実験室実験の利点と制限
One of the advantages of using 1-(4-Aminophenyl)piperidin-4-one in lab experiments is its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. This can make it a useful tool for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 1-(4-Aminophenyl)piperidin-4-one can lead to neurotoxicity and other adverse effects.
将来の方向性
There are many future directions for research on 1-(4-Aminophenyl)piperidin-4-one. One area of research could focus on developing new methods for synthesizing this compound. Another area of research could focus on investigating its potential applications in the treatment of neurological disorders such as depression, ADHD, and Parkinson's disease. Additionally, research could be conducted to investigate the potential toxicity of this compound and to develop safer alternatives. Finally, research could be conducted to investigate the effects of 1-(4-Aminophenyl)piperidin-4-one on other neurotransmitters and physiological processes.
科学的研究の応用
1-(4-Aminophenyl)piperidin-4-one has been investigated for its potential applications in scientific research. This compound has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood regulation, attention, and other cognitive processes. As a result, 1-(4-Aminophenyl)piperidin-4-one has been studied for its potential use in the treatment of neurological disorders such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
特性
CAS番号 |
170011-70-8 |
|---|---|
製品名 |
1-(4-Aminophenyl)piperidin-4-one |
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
1-(4-aminophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8,12H2 |
InChIキー |
MBVAZGKHRAOOJA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)N |
正規SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


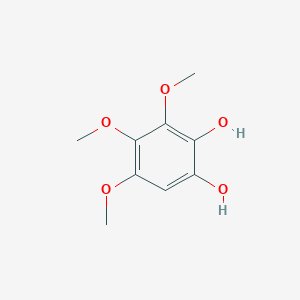



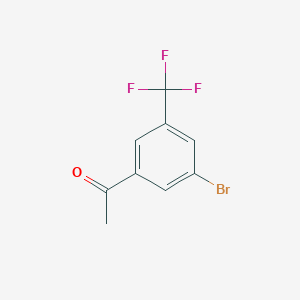
![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
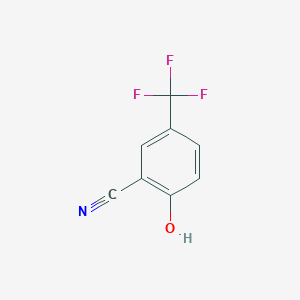
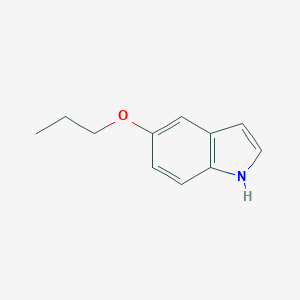

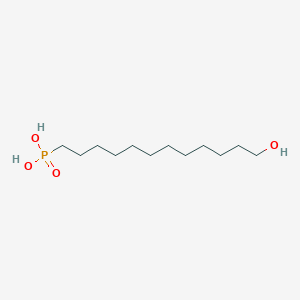
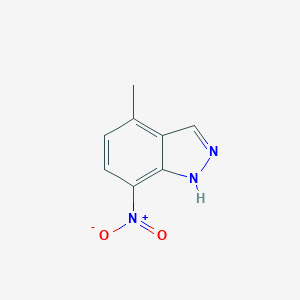

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)